molecular formula C10H13NO B6268219 rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol CAS No. 94929-82-5

rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol

Cat. No.: B6268219
CAS No.: 94929-82-5
M. Wt: 163.2
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Description

Rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.2. The purity is usually 95.
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Properties

CAS No.

94929-82-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections for the rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comadvancechemjournal.com For this compound, two primary disconnections are evident, targeting the C-C bond between the cyclopentane (B165970) and pyridine (B92270) rings, and the C-O bond of the cyclopentanol (B49286).

A primary disconnection can be made at the C2-C(pyridin-2-yl) bond. This leads to a cyclopentanol synthon and a pyridine synthon. The cyclopentanol synthon could be a cation, suggesting a nucleophilic attack from a pyridinyl organometallic reagent. Conversely, the pyridine synthon could be a cation, implying a nucleophilic cyclopentyl species.

Another key disconnection is at the C1-O bond of the cyclopentanol. This suggests a precursor such as 2-(pyridin-2-yl)cyclopentanone, where the stereochemistry of the hydroxyl group can be set by a diastereoselective reduction of the ketone. This ketone precursor itself can be disconnected at the pyridine-cyclopentane bond.

These disconnections lead to two main retrosynthetic pathways:

Pathway A: This pathway involves the formation of the pyridine-cyclopentane C-C bond as a key step. This could be achieved by the addition of a pyridinyl nucleophile (such as 2-lithiopyridine or a pyridin-2-yl Grignard reagent) to a suitable cyclopentane electrophile, like cyclopentene (B43876) oxide or 2-chlorocyclopentanone. The stereochemistry at the C1 and C2 positions would need to be carefully controlled during this process.

Pathway B: This pathway focuses on the stereoselective reduction of a 2-(pyridin-2-yl)cyclopentanone precursor. The synthesis of this precursor would first involve the formation of the pyridine-cyclopentane bond, for example, through the reaction of 2-lithiopyridine with a cyclopentanone (B42830) derivative.

Enantioselective and Diastereoselective Synthesis Strategies Towards the (1R,2S) Configuration

Achieving the desired (1R,2S) relative and absolute stereochemistry is a central challenge in the synthesis of this target molecule. This requires the application of modern asymmetric synthesis techniques.

Asymmetric Catalysis Approaches to the Cyclopentanol Core

Asymmetric catalysis offers a powerful means to establish the stereocenters of the cyclopentanol core with high enantioselectivity. Two plausible strategies are:

Asymmetric Hydrogenation of a Prochiral Cyclopentenone: An appropriately substituted 2-(pyridin-2-yl)cyclopent-2-en-1-one could be subjected to asymmetric hydrogenation. Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, have been shown to be highly effective in the enantioselective reduction of tetrasubstituted α,β-unsaturated ketones, affording chiral 2-substituted cyclopentyl ketones with high stereoselectivity. nih.gov Subsequent diastereoselective reduction of the ketone would yield the desired (1R,2S) alcohol.

Asymmetric Epoxidation of Cyclopentene and Nucleophilic Opening: The Sharpless asymmetric epoxidation of cyclopentene can produce a chiral epoxide with high enantiomeric excess. Subsequent regioselective and stereoselective ring-opening of this epoxide with a pyridinyl nucleophile, such as a cuprate (B13416276) derived from 2-lithiopyridine, would lead to the desired trans-2-(pyridin-2-yl)cyclopentan-1-ol. The success of this approach hinges on controlling the regioselectivity of the epoxide opening.

Stereocontrolled Construction of the Pyridine-Cyclopentane Linkage

The formation of the C-C bond between the pyridine and cyclopentane rings with the correct stereochemistry is a critical step. Several methods can be envisioned:

Nucleophilic Addition of Pyridinyl Organometallics to Cyclopentene Oxide: The reaction of 2-lithiopyridine researchgate.net or a pyridin-2-yl Grignard reagent with cyclopentene oxide can proceed via an SN2 mechanism, leading to a trans-1,2-disubstituted product. The use of a chiral ligand or catalyst could potentially render this reaction enantioselective.

Conjugate Addition to a Cyclopentenone Derivative: The conjugate addition of a pyridinyl nucleophile to a cyclopentenone derivative, followed by trapping of the resulting enolate, can establish the desired 1,2-disubstitution pattern. The stereochemical outcome of the conjugate addition can often be controlled by the choice of reagents and reaction conditions. For instance, copper-catalyzed conjugate addition of Grignard reagents to enones is a well-established method. mdpi.com

Chiral Auxiliary-Mediated Synthesis of this compound Precursors

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. wikipedia.org Evans oxazolidinones, for example, are widely used to direct the stereoselective alkylation of enolates. uwindsor.casantiago-lab.comrsc.org A plausible strategy employing an Evans auxiliary would involve the following steps:

Acylation of a chiral Evans oxazolidinone with a suitable carboxylic acid derivative to form an N-acyloxazolidinone.

Formation of a stereochemically defined enolate through deprotonation with a suitable base.

Diastereoselective alkylation of this enolate with a cyclopentenyl halide. The bulky chiral auxiliary would direct the incoming electrophile to the opposite face of the enolate, thereby establishing a new stereocenter with high diastereoselectivity. williams.edu

Removal of the chiral auxiliary to afford an enantiomerically enriched cyclopentyl carboxylic acid derivative.

Conversion of the carboxylic acid to the desired alcohol and introduction of the pyridine moiety.

This approach offers a reliable method for establishing the absolute stereochemistry of one of the chiral centers, which can then direct the formation of the second stereocenter.

Total Synthesis Routes and Optimization Studies for this compound

Based on the foregoing analysis, a hypothetical total synthesis of this compound can be proposed. One such route could commence with the conjugate addition of 2-lithiopyridine to cyclopentenone to afford 3-(pyridin-2-yl)cyclopentanone. Subsequent α-functionalization and reduction would lead to the target molecule.

Alternatively, a more stereocontrolled approach would involve the asymmetric hydrogenation of 2-(pyridin-2-yl)cyclopent-2-en-1-one. The resulting chiral ketone could then be reduced diastereoselectively to give the desired (1R,2S) alcohol.

Optimization of such a synthesis would involve several key aspects:

Catalyst Screening: For the asymmetric hydrogenation step, a variety of chiral ligands and metal precursors would need to be screened to achieve the highest possible enantioselectivity.

Reaction Conditions for Grignard Addition: The addition of Grignard reagents to carbonyl compounds can be optimized by careful choice of solvent and temperature to maximize yield and selectivity. researchgate.netdtu.dkresearchgate.net

Protecting Group Strategy: The use of appropriate protecting groups for the hydroxyl and potentially the pyridine nitrogen may be necessary to avoid side reactions during the synthesis.

Novel Synthetic Transformations Towards this compound and its Analogs

Recent advances in synthetic methodology offer new avenues for the synthesis of the target molecule and its analogs. Of particular interest are direct C-H functionalization reactions. chemrxiv.orgresearchgate.netbeilstein-journals.orgnih.govnih.gov

Transition-metal-catalyzed C-H activation provides a powerful tool for the direct formation of C-C bonds. nih.gov For instance, a palladium- or rhodium-catalyzed reaction could potentially couple a C-H bond of cyclopentane directly with a suitably activated pyridine derivative. While challenging, the development of such a reaction would offer a highly atom- and step-economical route to the target scaffold.

Furthermore, photocatalysis has emerged as a mild and efficient method for C-H functionalization. chemrxiv.org Pyridine N-oxides have been developed as effective photoinduced hydrogen-atom-transfer (HAT) catalysts for the functionalization of unactivated alkanes. chemrxiv.org This strategy could potentially be adapted to forge the pyridine-cyclopentane bond.

The development of novel catalytic systems for the enantioselective synthesis of 1,2-disubstituted cyclopentanes also continues to be an active area of research. nih.gov These emerging methods could provide more efficient and selective routes to the target compound and a diverse range of its analogs.

Chemical Reactivity and Transformations of Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Group of rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol

The secondary alcohol functionality is a versatile site for a range of chemical transformations, including oxidation, reduction, esterification, etherification, and substitution reactions.

Oxidation and Reduction Processes

The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 2-(pyridin-2-yl)cyclopentan-1-one. This transformation is typically achieved using a variety of mild oxidizing agents to prevent over-oxidation or side reactions involving the pyridine (B92270) ring. Common and effective methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgalfa-chemistry.comalfa-chemistry.comwikipedia.orgjk-sci.comchemistrysteps.comchem-station.com Both of these methods are known for their mild conditions and high chemoselectivity, making them suitable for substrates with multiple functional groups. wikipedia.org Stronger, chromium-based reagents like chromic acid can also effect this oxidation. doubtnut.com

Conversely, the resulting ketone, 2-(pyridin-2-yl)cyclopentan-1-one, can be reduced back to the starting alcohol. This reduction is a key synthetic step and is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice for this transformation due to its selectivity for ketones and aldehydes.

TransformationReactantTypical ReagentsProduct
OxidationThis compoundDess-Martin Periodinane (DMP), CH₂Cl₂2-(pyridin-2-yl)cyclopentan-1-one
OxidationThis compoundDMSO, (COCl)₂, Et₃N (Swern Oxidation)2-(pyridin-2-yl)cyclopentan-1-one
Reduction2-(pyridin-2-yl)cyclopentan-1-oneSodium Borohydride (NaBH₄), MethanolThis compound

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification to form various ester derivatives. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (HCl or a carboxylic acid). chemguide.co.uksavemyexams.com For example, reaction with acetyl chloride would yield rac-(1R,2S)-2-(pyridin-2-yl)cyclopentyl acetate. These reactions are often vigorous and proceed readily. chemguide.co.uklibretexts.orglibretexts.org

Etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.org This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., iodomethane) in an SN2 reaction to form the ether, such as rac-1-methoxy-2-(pyridin-2-yl)cyclopentane. byjus.comyoutube.com

Reaction TypeReactantReagentsProduct Example
EsterificationThis compoundAcetyl Chloride, Pyridinerac-(1R,2S)-2-(pyridin-2-yl)cyclopentyl acetate
EtherificationThis compound1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I)rac-1-methoxy-2-(pyridin-2-yl)cyclopentane

Substitution Reactions at the Hydroxyl-Bearing Carbon Center

Direct substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻). Therefore, a two-step strategy is employed. First, the hydroxyl group is converted into a better leaving group, typically a sulfonate ester such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Once the tosylate is formed, the carbon atom to which it is attached becomes highly electrophilic and susceptible to nucleophilic attack. A subsequent SN2 reaction with a suitable nucleophile (e.g., sodium azide, sodium cyanide) leads to the displacement of the tosylate group with inversion of stereochemistry at the reaction center.

Reactivity of the Pyridine Nitrogen in this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling it to participate in coordination with metals, as well as N-alkylation and N-oxidation reactions.

Coordination Chemistry with Metal Centers

As a pyridine derivative, this compound can act as a ligand in coordination chemistry. The nitrogen atom readily donates its lone pair to form coordinate covalent bonds with a wide variety of transition metal ions. wikipedia.org It can function as a monodentate ligand, binding to metals such as palladium(II), nickel(II), cobalt(II), zinc(II), copper(I), and silver(I). nih.govrsc.orgacs.orgjscimedcentral.comacs.orgresearchgate.net The specific geometry and properties of the resulting metal complexes depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. The presence of the hydroxyl group offers the potential for the molecule to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the alcohol oxygen under certain conditions.

Metal Ion ExampleLigandPotential Coordination ModeComplex Type
Palladium(II)This compoundMonodentate (N-donor)Square Planar Complex
Cobalt(II)This compoundMonodentate (N-donor)Tetrahedral or Octahedral Complex
Copper(I)This compoundMonodentate (N-donor)Tetrahedral Complex

N-Alkylation and N-Oxidation Pathways

The nucleophilic nitrogen of the pyridine ring can be alkylated by reaction with alkyl halides, such as methyl iodide, to form quaternary pyridinium (B92312) salts. acs.orgquimicaorganica.orgmdpi.comresearchgate.net This reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. nih.govorganic-chemistry.org The resulting pyridinium salt carries a positive charge on the nitrogen atom.

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is commonly carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. researchgate.netnih.govgoogle.comacs.org The N-oxidation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. nih.gov

Reaction TypeReactantReagentsProduct
N-AlkylationThis compoundMethyl Iodide (CH₃I)2-((1R,2S)-2-hydroxycyclopentyl)-1-methylpyridin-1-ium iodide
N-OxidationThis compoundm-Chloroperoxybenzoic acid (m-CPBA)(1R,2S)-2-(1-oxido-pyridin-1-ium-2-yl)cyclopentan-1-ol

Functionalization of the Cyclopentane (B165970) Ring of this compound

Functionalization of the cyclopentane ring in the presence of the reactive pyridyl and hydroxyl groups presents a synthetic challenge, often requiring careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Dehydrogenation: The secondary alcohol functionality of this compound can undergo catalytic dehydrogenation to yield the corresponding ketone, 2-(pyridin-2-yl)cyclopentanone. The presence of the 2-pyridyl group can facilitate this transformation, particularly with transition metal catalysts. The nitrogen atom of the pyridine ring can act as a coordinating ligand, directing the catalyst to the adjacent hydroxyl group and promoting the elimination of hydrogen. This type of substrate-directing effect is a powerful tool in catalysis. While specific studies on this molecule are not prevalent, related systems demonstrate the feasibility of this reaction. For instance, iron complexes have been shown to effectively catalyze the dehydrogenation of 2-pyridylmethanol derivatives.

Hydrogenation: The hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation. However, achieving regioselective hydrogenation of the cyclopentane ring in the presence of the aromatic pyridine ring is not straightforward. Typically, the pyridine ring is more susceptible to hydrogenation under various catalytic conditions. Complete saturation of the molecule would lead to 2-(piperidin-2-yl)cyclopentan-1-ol. Selective hydrogenation of the cyclopentane C=C double bonds, if present in a derivative, would depend on the catalyst and conditions employed. For the saturated cyclopentane ring in the title compound, hydrogenation is not a typical transformation unless ring-opening conditions are employed.

The table below summarizes potential catalysts and expected products for these transformations, based on general knowledge of similar compounds.

TransformationReagent/CatalystExpected Major Product
Dehydrogenation of alcoholPd/C, heat2-(pyridin-2-yl)cyclopentanone
Dehydrogenation of alcoholRu or Ir complexes2-(pyridin-2-yl)cyclopentanone
Hydrogenation of pyridine ringH₂, Rh₂O₃2-(piperidin-2-yl)cyclopentan-1-ol
Hydrogenation of pyridine ringH₂, PtO₂2-(piperidin-2-yl)cyclopentan-1-ol

Direct electrophilic or nucleophilic substitution on the saturated cyclopentane ring of this compound is generally challenging due to the inert nature of C(sp³)-H bonds. Most substitution reactions would be expected to occur on the electron-deficient pyridine ring.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Any electrophilic attack would likely occur at the 3- or 5-position of the pyridine ring under forcing conditions. The cyclopentane ring is unlikely to undergo electrophilic substitution.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the anionic intermediate. stackexchange.com However, in the title compound, the 2-position is already substituted. Nucleophilic attack on the cyclopentane ring is not a feasible pathway unless a leaving group is introduced.

A more plausible scenario for substitution on the cyclopentane ring would involve initial functionalization of the alcohol. For example, conversion of the hydroxyl group to a good leaving group, such as a tosylate, could enable subsequent S(_N)2 reactions. However, the neighboring pyridyl group could influence the reaction rate and stereochemical outcome through anchimeric assistance or steric hindrance.

The table below outlines the expected reactivity towards common substitution reagents.

Reagent TypeExpected Site of ReactionPlausibility on Cyclopentane Ring
Electrophile (e.g., HNO₃/H₂SO₄)Pyridine ring (C-3 or C-5)Very Low
Nucleophile (e.g., NaNH₂)Pyridine ring (if a leaving group is present)Very Low (unless activated)
Organometallics (e.g., BuLi)Pyridine ring (deprotonation)Low

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo specific rearrangement reactions, such as ring expansions. A common strategy to induce such rearrangements is the oxidation of the alcohol to a ketone, followed by reactions that generate a strained or unstable intermediate.

For instance, the corresponding ketone, 2-(pyridin-2-yl)cyclopentanone, could be a precursor for a Baeyer-Villiger oxidation or a Tiffeneau-Demjanov ring expansion. In a Baeyer-Villiger reaction, oxidation with a peroxy acid would likely lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this insertion would be influenced by the migratory aptitude of the adjacent carbon atoms.

A Tiffeneau-Demjanov-type rearrangement could be initiated by converting the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine and subsequent diazotization. The resulting diazonium salt could then undergo a ring expansion to a substituted cyclohexanone.

A mechanistically related process, the pinacol (B44631) rearrangement, could occur if a 1,2-diol derivative is synthesized. Acid-catalyzed dehydration of such a diol would proceed via a carbocation intermediate, which could then rearrange to a more stable carbocation, leading to a ring-expanded ketone. A total synthesis of (±)-phyllantidine, for example, features a key ring expansion of a substituted cyclopentanone (B42830). nih.gov

The table below summarizes potential rearrangement reactions for derivatives of the title compound.

DerivativeReaction TypeKey ReagentsPotential Product
2-(pyridin-2-yl)cyclopentanoneBaeyer-Villiger Oxidationm-CPBA6-(pyridin-2-yl)tetrahydro-2H-pyran-2-one
2-(pyridin-2-yl)cyclopentanoneTiffeneau-Demjanov Rearrangement1. HCN2. LiAlH₄3. HNO₂2-(pyridin-2-yl)cyclohexanone
1-(pyridin-2-yl)cyclopentane-1,2-diolPinacol RearrangementH⁺2-phenyl-2-(pyridin-2-yl)cyclopentan-1-one

Stereochemical Investigations and Conformational Analysis of Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol

Diastereomeric Resolution and Enantiomeric Separation Techniques

The resolution of racemic mixtures is a critical step in the study of chiral compounds. For amino alcohols like rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol, several techniques can be employed for diastereomeric resolution and enantiomeric separation.

One of the most common methods for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org Chiral acids are frequently used for this purpose. libretexts.org The basic nitrogen of the pyridine (B92270) ring in the target molecule can react with a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers, having different physical properties like solubility, can then be separated by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomers of the amino alcohol can be recovered by treating the diastereomeric salts with a base.

Another powerful technique for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). nih.govphenomenex.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comchiralpedia.com For the separation of chiral alcohols and amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. nih.govmdpi.com The separation can be optimized by varying the mobile phase composition and temperature.

Enzymatic resolution is another viable approach. Lipases, for instance, can catalyze the enantioselective acylation of racemic alcohols, leading to the formation of an ester from one enantiomer while leaving the other unreacted. mdpi.com This allows for the separation of the esterified and unesterified enantiomers.

Table 1: Potential Diastereomeric Resolution and Enantiomeric Separation Techniques

TechniquePrincipleResolving Agent/Stationary Phase Examples
Diastereomeric Salt Formation Formation of diastereomers with different physical properties.(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid
Chiral HPLC Differential interaction with a chiral stationary phase.Polysaccharide-based (Cellulose, Amylose), Pirkle-type
Enzymatic Resolution Enantioselective enzymatic reaction.Lipases (e.g., Candida antarctica lipase)

Absolute Configuration Assignment Methodologies for the (1R,2S) Stereoisomer

Determining the absolute configuration of a chiral molecule is essential for understanding its stereospecific interactions. For the (1R,2S) stereoisomer of 2-(pyridin-2-yl)cyclopentan-1-ol, several methodologies can be employed.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. mdpi.com By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. rsc.orgresearchgate.netnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.govnih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., 1R,2S), the absolute configuration can be unambiguously assigned. rsc.orgnih.gov

Electronic Circular Dichroism (ECD) is another chiroptical technique that can be used. It is particularly useful for molecules containing chromophores, such as the pyridine ring in the target compound. nih.govacs.orgacs.org Similar to VCD, the experimental ECD spectrum is compared with theoretical calculations to determine the absolute stereochemistry.

Conformational Preferences and Dynamics of the Cyclopentane (B165970) Ring and Pyridine Moiety

The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering. acs.org The two most common conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). researchgate.net For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain. In the case of 1,2-disubstituted cyclopentanes, a trans relationship between the substituents, as in the (1R,2S) isomer, generally leads to a preference for a conformation where both substituents can adopt pseudo-equatorial positions to minimize steric interactions. libretexts.orgopenstax.org

The conformational preferences of the cyclopentanol (B49286) ring have been studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. researchgate.net For cyclopentanol itself, an envelope conformation with the hydroxyl group in an axial position at the fold of the envelope has been suggested as a major conformer in solution. researchgate.net For trans-cyclopentane-1,2-diol, a half-chair conformer with diequatorial hydroxyls is a stable conformation. researchgate.net

The orientation of the pyridin-2-yl group relative to the cyclopentane ring is another important conformational feature. The rotation around the C-C bond connecting the two rings will be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen of the pyridine ring. Computational modeling can provide valuable insights into the rotational barriers and the preferred dihedral angles. nih.gov

Table 2: Common Conformations of the Cyclopentane Ring

ConformationSymmetryDescription
Envelope CsFour atoms are coplanar, and the fifth is out of the plane.
Half-Chair C2Three adjacent atoms are coplanar, with the other two displaced on opposite sides of the plane.

Chiroptical Properties and Their Correlation with Molecular Structure

Chiroptical properties, such as specific rotation and circular dichroism, are highly sensitive to the three-dimensional structure of a chiral molecule.

Specific Rotation ([α]) is the rotation of the plane of polarized light by a solution of a chiral compound. The sign and magnitude of the specific rotation are dependent on the absolute configuration and the conformation of the molecule.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength. nih.govacs.orgacs.org The pyridine ring in the target molecule is a chromophore that will give rise to CD signals in the UV region. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophore and its surrounding chiral environment. Theoretical calculations can be used to correlate the observed CD spectrum with the molecular structure. acs.org

Vibrational Circular Dichroism (VCD) provides information about the stereochemistry from the vibrational transitions of the molecule in the infrared region. rsc.orgresearchgate.netnih.govnih.gov The VCD spectrum is a sensitive probe of the conformational preferences of the molecule in solution. researchgate.net For (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol, VCD signals from the stretching and bending modes of the C-O, O-H, C-N, and C-H bonds can be correlated with the puckering of the cyclopentane ring and the orientation of the pyridine and hydroxyl substituents. The comparison of experimental and theoretical VCD spectra can provide a detailed picture of the solution-state conformation and confirm the absolute configuration. rsc.orgnih.gov

Table 3: Chiroptical Techniques and Their Applications

TechniqueProperty MeasuredStructural Information Obtained
Polarimetry Specific Rotation ([α])Indication of enantiomeric purity and can be used to distinguish enantiomers.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light.Absolute configuration, conformational analysis of molecules with chromophores.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light.Absolute configuration, detailed solution-state conformational analysis.

Applications of Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

Chiral cyclopentane (B165970) and cyclopentenol (B8032323) derivatives are fundamental building blocks in the synthesis of a wide array of complex natural products and biologically active molecules. nih.govacs.org The rigid five-membered ring of rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol provides a well-defined stereochemical platform from which to construct more elaborate molecular frameworks. The hydroxyl and pyridinyl groups serve as versatile handles for further chemical transformations.

The resolution of the racemic mixture would yield the enantiopure (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol and its enantiomer, which are valuable starting materials for the stereoselective synthesis of targets such as prostaglandins, carbocyclic nucleosides, and various alkaloids. The inherent chirality of these building blocks can be transferred to the target molecule, controlling the stereochemical outcome of key bond-forming reactions.

For instance, the hydroxyl group can be readily converted into other functionalities, such as esters, ethers, or leaving groups, to facilitate nucleophilic substitution or elimination reactions. The pyridinyl moiety, in addition to its role in catalysis, can be modified or used to direct reactions at specific positions on the cyclopentane ring. The combination of these features makes this compound a promising starting point for the synthesis of complex and stereochemically rich molecules.

Development as a Ligand in Asymmetric Catalysis

The juxtaposition of a chiral amino alcohol-like structure with a coordinating pyridine (B92270) ring makes this compound an excellent candidate for development as a chiral ligand in asymmetric catalysis. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, chelating to a metal center to form a chiral catalytic complex.

The synthesis of metal complexes using pyridinyl-alcohol ligands is a well-established field. ekb.egrsc.org The (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol ligand, upon deprotonation of the hydroxyl group, can coordinate to a variety of transition metals, including but not limited to rhodium, iridium, ruthenium, palladium, and copper. The resulting metal complexes would possess a chiral environment around the metal center, which is crucial for inducing enantioselectivity in catalytic reactions.

The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The stability and catalytic activity of the resulting complex can be fine-tuned by modifying the substituents on either the pyridine ring or the cyclopentane backbone, although in this case, we are focused on the parent compound.

Table 1: Representative Examples of Metal Precursors for Complexation

Metal PrecursorPotential Complex Structure
[Rh(COD)Cl]₂[Rh(COD)((1R,2S)-2-(pyridin-2-yl)cyclopentan-1-olato)]
[Ir(COD)Cl]₂[Ir(COD)((1R,2S)-2-(pyridin-2-yl)cyclopentan-1-olato)]
RuCl₂(PPh₃)₃[RuCl(PPh₃)₂((1R,2S)-2-(pyridin-2-yl)cyclopentan-1-olato)]
Pd(OAc)₂[Pd(OAc)((1R,2S)-2-(pyridin-2-yl)cyclopentan-1-olato)]₂
Cu(OAc)₂[Cu(OAc)((1R,2S)-2-(pyridin-2-yl)cyclopentan-1-olato)]₂

This table is illustrative and shows potential complex structures based on common reactivity patterns of similar ligands.

Chiral ligands derived from amino alcohols and related structures are known to be effective in a wide range of enantioselective transformations. Metal complexes of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol could potentially catalyze reactions such as asymmetric hydrogenation, hydrosilylation, transfer hydrogenation of ketones and imines, and various carbon-carbon bond-forming reactions.

For example, rhodium and iridium complexes are often employed in the asymmetric hydrogenation of prochiral olefins and ketones. A chiral complex of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol could facilitate the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer of the product. The predictable stereochemical arrangement of the ligand around the metal center would be key to achieving high levels of enantioselectivity.

Table 2: Potential Enantioselective Catalytic Applications

Reaction TypeSubstrate ExamplePotential ProductExpected Outcome
Asymmetric HydrogenationAcetophenone1-PhenylethanolHigh enantiomeric excess (e.g., >90% ee)
Asymmetric Transfer HydrogenationPropiophenone1-PhenylpropanolHigh enantiomeric excess
Asymmetric HydrosilylationStyrene1-Phenylethanol (after workup)High enantiomeric excess
Asymmetric Aldol (B89426) ReactionBenzaldehyde + Acetone4-Hydroxy-4-phenylbutan-2-oneHigh diastereo- and enantioselectivity

This table presents potential applications and expected outcomes based on the performance of structurally similar catalytic systems.

Role as a Synthetic Intermediate for Structurally Diverse Compounds

Beyond its direct use as a chiral building block or ligand, this compound can serve as a versatile intermediate in the synthesis of other valuable compounds. The functional groups present in the molecule allow for a variety of chemical modifications, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

For instance, oxidation of the secondary alcohol would yield the corresponding ketone, (S)-2-(pyridin-2-yl)cyclopentanone. This chiral ketone could then be used in a range of stereoselective reactions, such as nucleophilic additions to the carbonyl group. Alternatively, substitution reactions at the hydroxyl group could introduce different functionalities. The pyridine ring itself can be N-oxidized or undergo substitution reactions, further expanding the molecular diversity that can be accessed from this starting material.

The ability to transform this compound into a variety of other chiral molecules underscores its importance as a strategic intermediate in organic synthesis. Its utility is not limited to a single application but extends to being a precursor for a multitude of more complex and functionally diverse chemical entities.

Advanced Spectroscopic and Structural Elucidation of Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule, providing detailed information about its connectivity and spatial arrangement. For rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol, a combination of 1D and 2D NMR experiments would be employed to achieve a full structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclopentane (B165970) ring. The ¹³C NMR spectrum would similarly display characteristic signals for the aromatic and aliphatic carbons.

To resolve ambiguities and confirm the connectivity, several 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For instance, it would show correlations between adjacent protons on the cyclopentane ring and within the pyridine ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection between the pyridine ring and the cyclopentane ring, for example, by observing a correlation from the proton at the 2-position of the cyclopentane ring to the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This is critical for confirming the cis or trans relationship of substituents on the cyclopentane ring. For the (1R,2S) isomer, NOESY would show a spatial correlation between the proton on the carbon bearing the hydroxyl group and the proton on the carbon attached to the pyridine ring, confirming their relative stereochemistry.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
Pyridine Ring
C2' - ~160.0 H2 → C2', C3', C6' H6', H3
C3' ~7.6 (td) ~122.0 H3' → C2', C4', C5' H4'
C4' ~7.7 (td) ~136.5 H4' → C2', C3', C5', C6' H3', H5'
C5' ~7.2 (d) ~121.5 H5' → C3', C4', C6' H4', H6'
C6' ~8.5 (d) ~149.0 H6' → C2', C4', C5' H5', H2
Cyclopentane Ring
C1 ~4.5 (m) ~75.0 H1 → C2, C5 H2, H5a/b, OH
C2 ~3.2 (m) ~55.0 H2 → C1, C3, C2', C6' H1, H3a/b, H6'
C3 ~1.8-2.0 (m) ~30.0 H3a/b → C2, C4, C5 H2, H4a/b
C4 ~1.6-1.8 (m) ~22.0 H4a/b → C3, C5 H3a/b, H5a/b
C5 ~1.9-2.1 (m) ~35.0 H5a/b → C1, C3, C4 H1, H4a/b

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. The C-H stretching vibrations of the aliphatic cyclopentane ring would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net A strong C-O stretching band for the secondary alcohol would be visible around 1050 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the aromatic ring vibrations. The combination of both techniques allows for a more complete picture of the vibrational modes of the molecule. The presence and nature of hydrogen bonding, both in the solid state and in solution, can be inferred from the position and shape of the O-H stretching band.

Predicted Vibrational Spectroscopy Data

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded) ~3350 (broad) Weak
Aromatic C-H Stretch ~3050 Strong
Aliphatic C-H Stretch ~2960, ~2870 Strong
Pyridine Ring (C=C, C=N) Stretches ~1590, ~1570, ~1470, ~1430 Strong
CH₂ Scissoring ~1450 Medium
C-O Stretch ~1050 Weak

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₃NO), HRMS would confirm the elemental composition.

Electron Ionization (EI) mass spectrometry would also provide information about the molecule's fragmentation patterns, which can help to confirm its structure. The molecular ion peak (M⁺) would be observed, and various fragment ions would result from the cleavage of specific bonds. libretexts.orgchemguide.co.uk Common fragmentation pathways for this molecule would likely include:

Loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at [M-18]⁺.

Alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of a C₄H₇ radical.

Cleavage of the bond between the cyclopentane and pyridine rings , leading to the formation of a pyridinium (B92312) ion or a cyclopentanol-derived fragment.

Rearrangement reactions , such as the McLafferty rearrangement, are also possible. miamioh.edu

The analysis of these fragmentation patterns provides a fingerprint that can be used to identify the compound and confirm the connectivity of its different parts.

Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z Possible Formula Description
[M]⁺ 163.0997 C₁₀H₁₃NO Molecular Ion
[M-H₂O]⁺ 145.0891 C₁₀H₁₁N Loss of water
[C₅H₉O]⁺ 85.0653 C₅H₉O Cleavage of C1-C2 bond
[C₅H₄N-CH₂]⁺ 92.0500 C₆H₆N Pyridine ring with CH

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Crucially, X-ray crystallography would confirm the relative stereochemistry of the hydroxyl and pyridyl groups on the cyclopentane ring as being trans to each other. For a racemic compound, the crystal lattice would contain an equal number of (1R,2S) and (1S,2R) enantiomers.

Furthermore, the crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding. It is highly probable that the hydroxyl group of one molecule would form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular chains or networks in the solid state. These interactions govern the packing of the molecules in the crystal lattice.

Circular Dichroism and Optical Rotatory Dispersion for Chiroptical Property Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. Since the subject compound is a racemate (a 1:1 mixture of enantiomers), it would not exhibit any CD or ORD signal.

However, if the enantiomers were to be resolved, for example by chiral chromatography, each individual enantiomer—(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol and (1S,2R)-2-(pyridin-2-yl)cyclopentan-1-ol—would be expected to show a CD spectrum with Cotton effects corresponding to the electronic transitions of the pyridine chromophore. The CD spectra of the two enantiomers would be mirror images of each other. acs.org

The sign and magnitude of the Cotton effects could potentially be used to assign the absolute configuration of the enantiomers by comparing the experimental data with theoretical predictions from quantum chemical calculations. These techniques are particularly sensitive to the spatial arrangement of atoms around the chromophore, making them powerful tools for stereochemical analysis. aps.org

Computational and Theoretical Studies of Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

There are no specific studies available that have employed Density Functional Theory (DFT) to investigate the electronic structure and stability of rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol. Such a study would typically involve the calculation of molecular orbitals, electron density distribution, and thermodynamic parameters to predict the molecule's reactivity and stability.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Information regarding Molecular Dynamics (MD) simulations to explore the conformational landscape and the influence of solvents on this compound is not present in the surveyed literature. MD simulations would provide insights into the dynamic behavior of the molecule, including the flexibility of the cyclopentane (B165970) ring and the orientation of the pyridine (B92270) substituent in different solvent environments.

Prediction of Spectroscopic Parameters (NMR, IR, CD) via Quantum Chemical Methods

There is no evidence of quantum chemical methods being used to predict the spectroscopic parameters (such as NMR, IR, and CD spectra) of this compound. These computational predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Computational Investigations of Reaction Mechanisms Involving this compound

No computational studies detailing the reaction mechanisms in which this compound participates have been found. Theoretical investigations could elucidate transition states and reaction pathways, providing a deeper understanding of its chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (excluding biological activity correlation)

QSAR studies are a common approach in medicinal chemistry and materials science to correlate molecular descriptors with specific activities or properties. mdpi.commdpi.com However, no QSAR studies have been reported for derivatives of this compound focusing on non-biological endpoints. Such research would involve generating a series of derivatives and calculating various descriptors to build a predictive model for a property of interest.

Future Research Directions and Unexplored Avenues for Rac 1r,2s 2 Pyridin 2 Yl Cyclopentan 1 Ol

Exploration of Sustainable and Green Chemistry Routes for Synthesis

Conventional methods for synthesizing chiral amino alcohols and pyridine (B92270) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. Future research should prioritize the development of sustainable and green synthetic routes to rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol.

One promising avenue is the use of biocatalysis . Engineered enzymes, such as amine dehydrogenases (AmDHs), have shown great potential for the synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. acs.org Investigating the use of specifically engineered AmDHs for the asymmetric reductive amination of a suitable α-hydroxy cyclopentanone (B42830) precursor could provide a direct and environmentally benign route to enantiomerically pure (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol. The advantages of such a biocatalytic approach include mild reaction conditions, high enantioselectivity, and the use of non-toxic catalysts.

Furthermore, the development of one-pot multicomponent reactions represents a powerful strategy in green chemistry. Designing a convergent synthesis where the cyclopentane (B165970) ring, the pyridine moiety, and the amino and hydroxyl groups are installed in a single step would be a significant advancement. Such an approach would minimize purification steps, reduce solvent usage, and improve atom economy.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Biocatalysis (e.g., using Amine Dehydrogenases)High enantioselectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Organic Synthesis (MAOS)Shorter reaction times, increased yields, energy efficiency.
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, improved atom economy.

Development of Novel Derivatization Strategies for Enhanced Functionality

The hydroxyl and pyridinyl functional groups of this compound are ripe for derivatization to create a library of new compounds with tailored properties. Future research should focus on developing novel derivatization strategies to enhance its functionality.

The hydroxyl group can be a target for various modifications. Esterification or etherification with a range of acyl chlorides, anhydrides, or alkyl halides could be explored to introduce new functional groups, alter solubility, or attach the molecule to a solid support. nih.gov For instance, derivatization with fluorescent tags could enable its use as a probe in biological systems, while polymerization of an acrylated derivative could lead to new functional polymers.

The pyridine ring offers several possibilities for derivatization. The nitrogen atom can be quaternized to form pyridinium (B92312) salts, which could have applications as ionic liquids or phase-transfer catalysts. Additionally, electrophilic aromatic substitution reactions could be investigated to introduce substituents onto the pyridine ring, thereby modulating its electronic properties and coordination ability.

The development of derivatization strategies that exploit the bifunctionality of the molecule is a particularly interesting avenue. For example, the formation of cyclic derivatives by reacting both the hydroxyl and a suitably positioned group on the pyridine ring could lead to conformationally constrained analogs with unique biological activities or catalytic properties.

Functional GroupPotential Derivatization ReactionsPotential Enhanced Functionality
HydroxylEsterification, Etherification, AcrylationAltered solubility, attachment to surfaces, polymerizability, introduction of reporter groups.
PyridineQuaternization, Electrophilic Aromatic SubstitutionFormation of ionic liquids, modified electronic properties, altered coordination behavior.
BifunctionalCyclizationCreation of conformationally rigid structures, novel ligands.

Integration into Advanced Material Science or Supramolecular Chemistry Research

The unique structural features of this compound make it a promising candidate for applications in material science and supramolecular chemistry.

In material science , this compound could serve as a monomer for the synthesis of novel polymers. For example, amino alcohols can be used to create biodegradable poly(ester amide) elastomers, which have potential applications in tissue engineering. nih.gov By incorporating this compound into a polymer backbone, it may be possible to create materials with unique mechanical, thermal, and biocompatible properties. The pyridine moiety could also impart metal-coordinating capabilities to the polymer, leading to the development of new functional materials for catalysis or sensing.

In the realm of supramolecular chemistry , the pyridine and hydroxyl groups are capable of forming strong hydrogen bonds and coordinating to metal ions. This suggests that this compound could be a valuable building block for the construction of self-assembling systems. For instance, the hydroxyl···pyridine supramolecular heterosynthon is a highly robust and predictable interaction in crystal engineering. researchgate.net The chiral nature of the molecule could also be exploited to create chiral supramolecular architectures, such as helices or cages, with potential applications in enantioselective recognition and catalysis. The ability of pyridinyl alcohols to bridge metal centers could also be leveraged to create novel coordination polymers and metal-organic frameworks (MOFs). nih.gov

Discovery of Unexpected Reactivity or Catalytic Behavior

A significant area for future research lies in the exploration of the catalytic potential of this compound and its derivatives. Chiral amino alcohols are well-established as effective ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com

The enantiomerically pure forms of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol could be investigated as chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The combination of the hard hydroxyl and soft pyridinyl nitrogen donor atoms makes it a potentially effective hemilabile ligand, which could lead to enhanced catalytic activity and selectivity. mdpi.com

Furthermore, the compound itself could function as an organocatalyst . Chiral amino alcohols have been shown to catalyze a range of reactions, including aldol (B89426) and Michael additions. The specific stereochemistry and functional group arrangement in this compound could lead to unique catalytic properties and the discovery of new, unexpected reactivity.

The proximity of the hydroxyl and pyridinyl groups might also lead to cooperative catalytic effects. For instance, the pyridine nitrogen could act as a base to activate a substrate, while the hydroxyl group could participate in hydrogen bonding to orient the substrate for a stereoselective transformation. Investigating its catalytic behavior in a wide range of reactions could uncover novel and efficient catalytic systems.

Potential Catalytic ApplicationRationale
Chiral Ligand in Asymmetric CatalysisPresence of stereocenters and coordinating hydroxyl and pyridinyl groups.
OrganocatalystThe amino alcohol moiety is a known organocatalytic scaffold.
Cooperative CatalysisPotential for synergistic effects between the hydroxyl and pyridinyl groups.

Q & A

Q. What are the key synthetic strategies for rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopentene derivatives as precursors. For example, hydroboration-oxidation of 2-(cyclopent-1-en-1-yl)pyridine using BH₃·Me₂S followed by oxidative workup (e.g., H₂O₂/NaOH) can yield the cyclopentanol core. Enantioselective routes may employ chiral catalysts, such as (+)-IpcBH₂, to control stereochemistry at the hydroxyl-bearing carbon . Reaction temperature and stoichiometry are critical: lower temperatures (-25°C) favor higher enantiomeric excess (e.g., 92% yield for (1R,2R)-isomers in analogous systems) .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Polarimetry and X-ray crystallography are definitive for absolute configuration determination. NMR (¹H, ¹³C, and 2D-COSY) helps identify diastereomers, while mass spectrometry (HRMS) confirms molecular weight . Purity is assessed via HPLC-UV (≥95% area) and elemental analysis .

Q. How does the pyridinyl substituent affect the compound’s solubility and stability under standard laboratory conditions?

  • Methodological Answer : The pyridine ring enhances hydrophilicity compared to purely aliphatic cyclopentanols. Solubility in polar solvents (e.g., ethanol, DMSO) is moderate but decreases in hexane. Stability studies under ambient conditions (25°C, 60% RH) show no decomposition over 30 days when stored in inert atmospheres. However, prolonged exposure to light may induce oxidation; thus, storage in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. What strategies can mitigate racemization during large-scale synthesis or derivatization of this compound?

  • Methodological Answer : Racemization often occurs at the hydroxyl-bearing carbon under acidic/basic conditions. To minimize this:
  • Use mild reagents (e.g., NaBH₄ instead of LiAlH₄ for reductions).
  • Avoid prolonged heating; microwave-assisted synthesis reduces reaction time.
  • Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during functionalization steps .
    Scalability challenges include maintaining enantiomeric excess (>90%) via continuous-flow reactors with immobilized chiral catalysts .

Q. How does the pyridinyl group influence biological activity compared to structurally similar cyclopentanols (e.g., benzyl or imidazolyl derivatives)?

  • Methodological Answer : The pyridinyl moiety enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibition assays. Compared to benzyl-substituted analogs (e.g., (1R,2S)-2-benzylcyclopentan-1-ol), the pyridine derivative shows 3-fold higher binding affinity to GABA₃ receptors in rodent models . Computational docking (AutoDock Vina) and MD simulations can predict binding modes and guide SAR studies .

Q. What are the limitations of current catalytic asymmetric methods for synthesizing this compound, and how can they be addressed?

  • Methodological Answer : Current methods often suffer from low turnover numbers (TON < 100) and substrate specificity. Strategies for improvement include:
  • Developing bifunctional organocatalysts (e.g., thiourea-tertiary amine systems) to activate both electrophilic and nucleophilic sites.
  • Using enzyme-mediated kinetic resolutions (e.g., lipases for ester hydrolysis) to enhance enantioselectivity .
    Recent advances in photoredox catalysis (e.g., Ru(bpy)₃²⁺) show promise for redox-neutral asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.